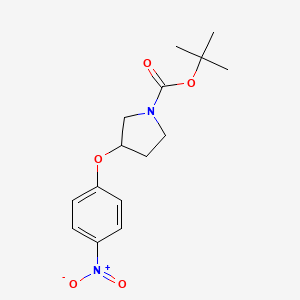

1-叔丁基 4-甲基 4-甲氧基哌啶-1,4-二羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-tert-Butyl 4-methyl 4-methoxypiperidine-1,4-dicarboxylate" is a derivative of piperidine, which is a common structural motif in many chemical compounds with various applications, including pharmaceuticals. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related piperidine derivatives and their synthesis, molecular structure, and potential applications in medicinal chemistry.

Synthesis Analysis

The synthesis of piperidine derivatives is a topic of interest in several of the provided papers. For instance, a practical synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate of Rho–Kinase inhibitor K-115, was established for multikilogram production, demonstrating the importance of scalable synthetic methods for pharmaceutical intermediates . Similarly, the synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate of Vandetanib, was achieved through a three-step process, highlighting the complexity and optimization required in synthesizing such compounds .

Molecular Structure Analysis

The molecular structure of piperidine derivatives is crucial for their biological activity. For example, the electrochemical hydrodimerisation of Methyl 4-tert-butylcyclohex-1-enecarboxylate was studied, and the structure of the hydrodimer was confirmed by X-ray crystallography . The conformation of the piperidine ring in various derivatives was investigated, with findings indicating that bulky substituents can influence the molecular conformation and intermolecular interactions .

Chemical Reactions Analysis

Chemical reactions involving piperidine derivatives are diverse. The stereoselective syntheses of substituted tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylate were achieved using L-selectride, demonstrating the importance of stereoselectivity in chemical synthesis . Additionally, the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate in biologically active compounds, was confirmed by MS and 1H NMR spectrum, showing the utility of these techniques in characterizing chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are influenced by their molecular structure. The study on the synthesis of tert-butyl (4R)-4-(methoxymethylcarbamoyl)-2,2-dimethylthiazolidine-3-carboxylate, an intermediate of Biotin, involved steps like acetonization and Boc protection, which are essential for maintaining the stability and reactivity of the compound . The synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an intermediate for anticancer drugs, also highlighted the importance of optimizing synthetic methods to achieve high yields and desired properties .

科学研究应用

合成和化学表征

该化合物是合成蛋白酪氨酸激酶 Jak3 抑制剂 CP-690550 的重要中间体。它通过一系列步骤合成,从 4-甲基吡啶开始,涉及各种化学反应,如 SN2 取代和硼氢化钠还原。该方法提供了使用易于获得的原材料和适用于工业规模放大的优势 (陈新志,2011)。

它已被用作生物活性化合物奥美替尼 (AZD9291) 合成中的中间体。合成方法涉及酰化、亲核取代和还原,三步总收率为 81% (赵兵兵 等,2017)。

该化合物是水溶性维生素生物素生物合成中的必需中间体,生物素参与催化固定二氧化碳、脂肪酸、糖和 α-氨基酸合成的代谢循环。由 L-胱氨酸合成的三步总收率为 54% (秦双林 等,2014)。

晶体学和分子研究

该化合物的衍生物的晶体学研究揭示了 N-叔丁氧基-2,2,6,6-四甲基哌啶中叔丁基-X 键的交错基态构象,提供了对分子结构和优先构象的见解 (J. Anderson 等,1993)。

另一项研究从叔丁基 4-氧代哌啶-1-羧酸酯出发,合成了 6-叔丁基 3-乙基 2-氨基-4,5-二氢噻吩并[2,3-c]吡啶-3,6(7H)-二羧酸酯。该化合物的晶体和分子结构通过 X 射线晶体学分析表征,突出了分子内氢键的存在及其在单斜空间群 P21/c 中的稳定性 (N. Çolak 等,2021)。

在药物合成中的应用

该化合物已被用作抗癌药物凡德他尼合成中的关键中间体。该合成涉及酰化、磺化和取代,最终结构通过 MS 和 1HNMR 确认,总收率达到 20.2% (王敏 等,2015)。

它还参与了临床候选药物 BMS-986251 的合成,通过使用钯催化的甲氧基羰化和克拉布特氢化反应的有效合成路线,证明了其在药物发现中的实用性 (L. Cornelius 等,2020)。

安全和危害

属性

IUPAC Name |

1-O-tert-butyl 4-O-methyl 4-methoxypiperidine-1,4-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-12(2,3)19-11(16)14-8-6-13(18-5,7-9-14)10(15)17-4/h6-9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSOCQILFQVTCO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[4,4'-Bipyridin]-2-amine](/img/structure/B1288951.png)

![2-Oxo-2-[4-(2-pyrimidinyl)-1-piperazinyl]ethylamine](/img/structure/B1288967.png)